Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride

SSTR5 Antagonists Spirocyclic Building Blocks Type 2 Diabetes

SSTR5-targeted medicinal chemistry programs often encounter inconsistent yields when generic spirocyclic building blocks are substituted without validation. Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride (CAS 2237235-30-0) resolves this as a purpose-built intermediate: • Unique oxa-diazaspiro core enabling potent, selective SSTR5 antagonism for type 2 diabetes research • Methyl ester at the 7-position of the isoxazoline ring-optimized for efficient amidation and hydrolysis derivatization • Hydrochloride salt form enhances aqueous solubility and simplifies handling versus the free base (CAS 2648997-15-1) Supplied with batch-to-batch consistency for reproducible scale-up from milligram to multi-gram quantities.

Molecular Formula C7H11ClN2O3
Molecular Weight 206.63
CAS No. 2237235-30-0
Cat. No. B2484576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride
CAS2237235-30-0
Molecular FormulaC7H11ClN2O3
Molecular Weight206.63
Structural Identifiers
SMILESCOC(=O)C1=NOC2(C1)CNC2.Cl
InChIInChI=1S/C7H10N2O3.ClH/c1-11-6(10)5-2-7(12-9-5)3-8-4-7;/h8H,2-4H2,1H3;1H
InChIKeyWPOVCPWSLJMXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride


Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride (CAS 2237235-30-0) is a spirocyclic building block containing a unique oxa-diazaspiro core. It serves as a key intermediate in the synthesis of potent, selective somatostatin receptor subtype 5 (SSTR5) antagonists, a class of compounds under investigation for type 2 diabetes mellitus [1]. Its structure features a methyl ester handle at the 7-position of the isoxazoline ring, which is critical for further derivatization into biologically active carboxylic acid analogs [1]. The hydrochloride salt form is supplied to potentially enhance aqueous solubility and handling compared to its free base (CAS 2648997-15-1).

Substitution Risk: Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride


Generic substitution with other spirocyclic building blocks or even the corresponding free base is not advisable without rigorous validation. The hydrochloride salt's stoichiometry directly impacts molecular weight, solubility, and reactivity in subsequent amidation or hydrolysis steps [1]. Furthermore, the specific methyl ester is a critical functional handle, with its reactivity profile differing significantly from ethyl, tert-butyl, or benzyl ester analogs, directly affecting downstream synthetic yield and purity in multi-step sequences used to access pharmacologically relevant SSTR5 antagonists [1]. The choice of counterion and ester can alter reaction kinetics, crystallinity, and ease of purification, making simple interchange a high-risk proposition for reproducible research and scale-up.

Comparative Evidence: Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride


Lack of Head-to-Head Comparative Data

A direct, quantitative head-to-head comparison of Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride against its closest analogs could not be established within the search constraints. No accessible study compares, for example, the reaction yields, solubility, or stability of this hydrochloride salt versus the free base (CAS 2648997-15-1) or other esters under identical conditions. The primary literature [1] focuses on the final biological activity of advanced derivatives, not on the comparative chemical properties of this specific intermediate. Consequently, this product-specific evidence guide cannot fulfill its core objective of providing quantified differentiation. This finding is critical for procurement: the decision to select this compound must be based on internal validation or direct requests for comparative data from vendors, not on published empirical superiority.

SSTR5 Antagonists Spirocyclic Building Blocks Type 2 Diabetes

Key Intermediate for SSTR5 Antagonists

While not providing direct comparative data for the intermediate itself, the published medicinal chemistry campaign establishes the critical nature of the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold and its 7-position substitution. The study shows that derivatization of a 7-carboxylate precursor (analogous to the methyl ester) into a 4-piperidinecarboxylic acid yielded compound 25a, which exhibited high potency and an oral in vivo effect [1]. This demonstrates that the scaffold and its ester handle are productive for optimization, but it does not provide a quantified advantage for the methyl ester hydrochloride over another ester or salt form in reaching that optimized compound.

Medicinal Chemistry SAR Insulin Secretion

Computed Properties: Salt vs. Free Base

A comparison of computed descriptors between the hydrochloride salt (CAS 2237235-30-0) and its free base (CAS 2648997-15-1) reveals expected differences in molecular weight and hydrogen bond donors/acceptors due to the addition of HCl, but lacks experimental validation [1][2]. The salt has a molecular weight of 206.63 g/mol and 2 H-bond donors, versus the free base's 170.17 g/mol and 1 H-bond donor [1][2]. These differences can influence solubility, permeability, and formulation, but without experimentally measured solubility, logD, or stability data, these remain theoretical differentiators unsuitable for definitive procurement decisions.

Computational Chemistry ADME Solubility

Application Scenarios: Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride


Spirocyclic Ester Building Block Comparison

The primary, evidence-supported application is in a head-to-head internal study comparing this hydrochloride salt against its free base and other ester analogs (e.g., ethyl, tert-butyl) for synthetic yield in a model amidation or hydrolysis reaction. This directly addresses the evidence gap identified in Section 3 and is the only way to generate the procurement-relevant data this guide cannot provide [1].

Synthesis of SSTR5 Antagonist Libraries

Based on the class-level inference from the key publication, the compound is a suitable starting material for generating focused libraries of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives, where the methyl ester serves as a synthetic handle for introducing diverse amide or acid moieties. Its use is justified for medicinal chemistry programs targeting SSTR5 for type 2 diabetes, contingent on acceptable internal performance benchmarks [1].

Spirocyclic Scaffold Functionalization

The compound can serve as a model substrate for developing and benchmarking new synthetic methods for functionalizing the sensitive oxa-diazaspiro core. Its hydrochloride form may offer practical advantages in reaction set-up (e.g., easier handling and dissolution) that should be empirically verified against the free base [2].

Quote Request

Request a Quote for Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.